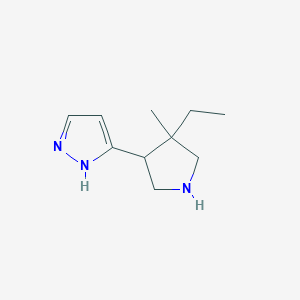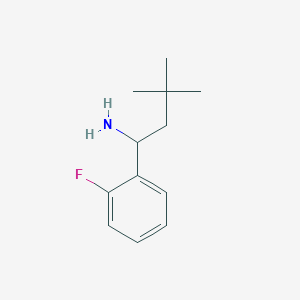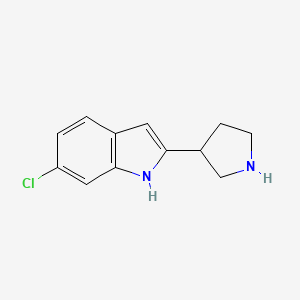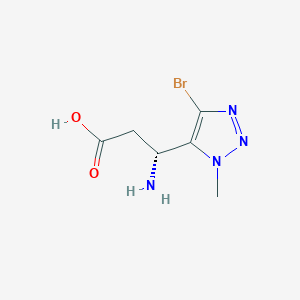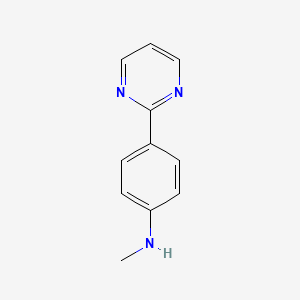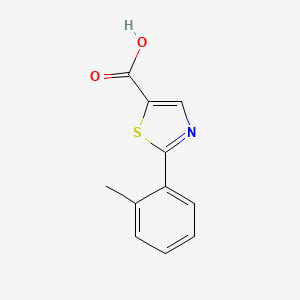
2-o-Tolyl-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-o-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a tolyl group at the 2-position and a carboxylic acid group at the 5-position.
Vorbereitungsmethoden
The synthesis of 2-o-Tolyl-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-toluidine with α-bromoacetyl bromide to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-o-Tolyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-o-Tolyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins . The compound’s anti-inflammatory effects are believed to be due to its inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
2-o-Tolyl-thiazole-5-carboxylic acid can be compared with other thiazole derivatives such as:
Thiazole-2-carboxylic acid: Similar in structure but lacks the tolyl group, which may affect its biological activity and chemical reactivity.
Thiazole-4-carboxylic acid:
2-Phenyl-thiazole-5-carboxylic acid: Contains a phenyl group instead of a tolyl group, which can influence its interaction with biological targets and its overall efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C11H9NO2S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)10-12-6-9(15-10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
BUNJHWKBKUWFFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


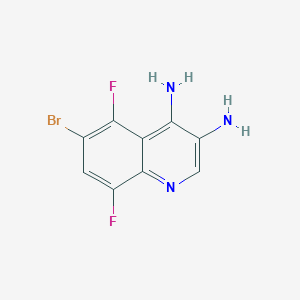



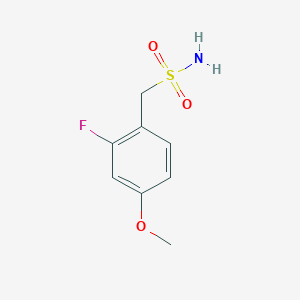
![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
